molecular formula C5H12ClNO B3053189 N-Methyl-2-chloroethyl-2-hydroxyethylamine CAS No. 51822-57-2

N-Methyl-2-chloroethyl-2-hydroxyethylamine

Cat. No. B3053189
CAS RN: 51822-57-2
M. Wt: 137.61 g/mol
InChI Key: DOIGXYACGZWLMR-UHFFFAOYSA-N
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Description

“N-Methyl-2-chloroethyl-2-hydroxyethylamine” suggests a compound that contains an amine group (-NH2), a chloroethyl group (-CH2-CH2-Cl), a methyl group (-CH3), and a hydroxyethyl group (-CH2-CH2-OH). The presence of these functional groups could give the compound certain chemical properties, such as reactivity with acids and bases, potential for hydrogen bonding, and susceptibility to oxidation and reduction reactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amine group might participate in acid-base reactions, the chloroethyl group could undergo nucleophilic substitution reactions, and the hydroxyethyl group might be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, density, and reactivity. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Chemical Transformations and Pharmacological Activity

N-Methyl-2-chloroethyl-2-hydroxyethylamine, a type of nitrogen mustard, has been studied for its chemical transformations and pharmacological activities. Xylamine, a related compound, undergoes cyclization to form an aziridinium ion, which is integral to its role as an irreversible norepinephrine uptake inhibitor. This ion and its derivatives have been synthesized and evaluated for their effects on norepinephrine uptake, revealing that the aziridinium ion is responsible for xylamine's uptake-blocking activity, highlighting the potential pharmacological significance of these chemical transformations (Ransom, Kammerer, & Cho, 1982).

Synthesis and Conformational Analysis

The synthesis and conformational analysis of compounds structurally related to this compound have been conducted to understand their stereochemistry and potential applications. For instance, N-Unsubstituted, N-methyl, and N-benzyl cis- and trans-2(hydroxymethyl)cyclohexylamines were synthesized and analyzed using NMR spectroscopy and DFT methods. This research provides insight into the molecular structure and potential reactivity of these compounds, which can be critical in developing new pharmaceuticals or chemical agents (Kivelä et al., 2005).

Metabolic Activation Studies

Metabolic activation of this compound and its derivatives has been a subject of research, particularly in understanding the bioactivation of carcinogenic compounds. The study of how human sulfotransferases (STs) metabolize N-hydroxy metabolites of such compounds is crucial in determining the role of these enzymes in carcinogenic processes and individual susceptibility to environmental and dietary carcinogens (Chou, Lang, & Kadlubar, 1995).

Potential as Irreversible Labels for Receptors

Research into the use of derivatives of this compound as irreversible labels for receptors, such as D2 dopamine receptors, has been explored. This involves synthesizing hydroxylated 2-aminotetralins with N-2-haloacetyl and N-2-haloalkyl substituents to study their affinity and potential as binding agents for receptors, which can have implications in neurological research and drug development (Hall, Taylor, Simmonds, & Strange, 1987).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it’s acting. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds with certain functional groups might be toxic, corrosive, flammable, or reactive .

Future Directions

The future directions for research on a compound would depend on its potential applications. For example, if the compound has medicinal properties, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-[2-chloroethyl(methyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO/c1-7(3-2-6)4-5-8/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIGXYACGZWLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199778
Record name N-Methyl-2-chloroethyl-2-hydroxyethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51822-57-2
Record name N-Methyl-2-chloroethyl-2-hydroxyethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051822572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2-chloroethyl-2-hydroxyethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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